molecular formula C12H14FN3O2 B1446410 3-(Boc-amino)-6-fluoro-1H-indazole CAS No. 1176089-41-0

3-(Boc-amino)-6-fluoro-1H-indazole

Cat. No.: B1446410
CAS No.: 1176089-41-0
M. Wt: 251.26 g/mol
InChI Key: KDUYTDJDFFONOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-6-fluoro-1H-indazole is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom attached to an indazole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it useful in various scientific research applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-6-fluoro-1H-indazole typically involves the protection of the amino group with a Boc group followed by the introduction of the fluorine atom. One common method involves the reaction of 6-fluoroindazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-6-fluoro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Boc-amino)-6-fluoro-1H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Boc-amino)-6-fluoro-1H-indazole is unique due to the presence of both the Boc-protected amino group and the fluorine atom. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

tert-butyl N-(6-fluoro-1H-indazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)14-10-8-5-4-7(13)6-9(8)15-16-10/h4-6H,1-3H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUYTDJDFFONOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Boc-amino)-6-fluoro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-(Boc-amino)-6-fluoro-1H-indazole
Reactant of Route 3
3-(Boc-amino)-6-fluoro-1H-indazole
Reactant of Route 4
3-(Boc-amino)-6-fluoro-1H-indazole
Reactant of Route 5
3-(Boc-amino)-6-fluoro-1H-indazole
Reactant of Route 6
3-(Boc-amino)-6-fluoro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.